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  • Product: Methyl 2-oxo-2h-pyran-6-carboxylate
  • CAS: 68160-93-0

Core Science & Biosynthesis

Foundational

The Architectural Evolution of 2-Pyrone: From Historical Discovery to Modern Catalytic Synthesis

Executive Summary The 2-pyrone (α-pyrone or 2H-pyran-2-one) scaffold is a privileged six-membered unsaturated cyclic ester that bridges the reactivity of conjugated dienes, lactones, and partial aromatic systems (possess...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyrone (α-pyrone or 2H-pyran-2-one) scaffold is a privileged six-membered unsaturated cyclic ester that bridges the reactivity of conjugated dienes, lactones, and partial aromatic systems (possessing approximately 30–35% of benzene's resonance energy)[The 2-pyrone (α-pyrone or 2H-pyran-2-one) scaffold is a privileged six-membered unsaturated cyclic ester that bridges the reactivity of conjugated dienes, lactones, and partial aromatic systems. Possessing approximately 30–35% of benzene's resonance energy [1], the 2-pyrone framework exhibits unique ambiphilic reactivity. It acts both as an electron-deficient diene in highly stereoselective Diels-Alder cycloadditions and as an electrophile in nucleophilic ring-opening cascades.

This whitepaper provides an in-depth technical analysis of the discovery, biological significance, and modern synthetic evolution of 2-pyrones, designed for researchers and drug development professionals.

Historical Context and Discovery

The exploration of 2-pyrone chemistry dates back to the late 19th century. In 1891, one of the earliest documented syntheses of the 2-pyrone scaffold utilized malic acid, a renewable resource derived from glucose fermentation. The acid-catalyzed dehydration and decarboxylation of malic acid afforded coumalic acid via the self-condensation of an in situ formed formyl acetic acid intermediate [2].

As synthetic organic chemistry matured, methods such as the Gogte Synthesis (1938) were developed, allowing for the alkylation of certain pyrones using acid chlorides [3]. However, these classical condensation approaches (e.g., Pechmann condensation variants) often required harsh acidic or basic conditions, limiting their utility for complex, highly functionalized pharmaceutical intermediates. This limitation drove the shift toward transition-metal and organocatalytic methodologies in the late 20th and early 21st centuries.

The Biological and Pharmaceutical Landscape

The 2-pyrone moiety is ubiquitous in nature, occurring across bacteria, fungi, marine organisms, and plants. These natural products serve as metabolic intermediates, signaling molecules, and defensive agents, exhibiting a vast spectrum of biological activities [4].

Key Bioactive 2-Pyrone Natural Products:

  • 6-Pentyl-2-pyrone (6PP): A volatile metabolite produced by Trichoderma species via solid-state fermentation. It exhibits potent antifungal and phytotoxic properties and is utilized in agricultural biocontrol [3].

  • Kavalactones & Bufanolides: Prominent classes of natural products where the 2-pyrone ring is critical for neuroactive and cardiotonic effects, respectively [3].

  • Luteoreticulin: A toxic metabolite isolated from Streptomyces luteoreticuli, synthesized classically via β,δ-diketo-acid intermediates, demonstrating the scaffold's antibiotic potential [5].

To harness these properties, drug discovery pipelines systematically isolate, profile, and synthetically optimize 2-pyrone derivatives.

DrugDev Isolation Natural Product Isolation (e.g., 6PP) BioAssay Biological Profiling (Antifungal/Cytotoxic) Isolation->BioAssay Synthesis Synthetic Optimization (Metal/NHC Catalysis) BioAssay->Synthesis Lead ID SAR SAR Studies & Derivatization Synthesis->SAR Scaffold Gen SAR->Synthesis Feedback PreClin Preclinical Evaluation SAR->PreClin Candidate

Caption: 2-Pyrone Drug Discovery and Synthetic Optimization Pipeline.

Evolution of Synthetic Methodologies

Modern 2-pyrone synthesis relies on catalytic systems that offer high atom economy, regioselectivity, and functional group tolerance.

Transition-Metal Catalysis

Palladium (Pd) Catalysis: Larock and co-workers pioneered a two-step approach using a Sonogashira coupling to prepare (Z)-2-alken-4-ynoates, followed by electrophilic cyclization. More recently, Pd-catalyzed oxidative annulations between acrylic derivatives and internal alkynes have enabled direct, highly regioselective access to 2-pyrones [6].

Rhodium (Rh) Catalysis: Miura and co-workers demonstrated that 2-pyrones can be directly prepared from acrylic acids via Rh-catalyzed oxidative coupling with alkynes [2]. The causality of this reaction lies in the ability of Rh(III) to facilitate vinylic C-H bond activation, yielding a 5-membered rhodacycle that subsequently inserts into an alkyne.

Organocatalysis (NHC)

N-Heterocyclic Carbene (NHC) catalysis has revolutionized metal-free 2-pyrone synthesis. NHCs activate α,β-unsaturated aldehydes to form nucleophilic Breslow intermediates (umpolung reactivity) or acyl azoliums. For example, formal[3+3] and [4+2] annulations of unsaturated aldehydes with 1,3-dicarbonyls efficiently construct 4,6-diaryl-2-pyrones under mild conditions [7]. The avoidance of toxic heavy metals makes NHC catalysis highly attractive for late-stage pharmaceutical synthesis.

Biocatalytic Approaches

Recent advances utilize promiscuous Type III Polyketide Synthases (PKS) or specific 2-pyrone synthases to condense CoA esters of malonates and alkanoates directly into 2-pyrones in a single, stereoselective enzymatic step [1].

Quantitative Comparison of Synthetic Strategies
MethodologyCatalyst SystemTypical SubstratesYield RangeKey Advantages / Causality
Classical Condensation Acid/Base (e.g., HCl, PPA)Malic acid, β-keto esters30–60%Inexpensive; limited by harsh conditions and poor functional group tolerance.
Pd-Catalyzed Annulation Pd(OAc)₂, Cu(OAc)₂Acrylic acids, internal alkynes70–95%High regioselectivity; Cu(OAc)₂ efficiently reoxidizes Pd(0) to active Pd(II).
Rh-Catalyzed Coupling [RhCp*Cl₂]₂, Cu(OAc)₂Acrylic acids, terminal alkynes65–90%Direct C-H activation avoids pre-functionalization (e.g., halogenation).
NHC Organocatalysis Chiral Triazolium SaltsEnals, 1,3-dicarbonyls75–98%Metal-free, mild conditions; umpolung activation enables unique disconnections.
Biocatalysis Type III PKSMalonyl-CoA, Alkanoyl-CoA70–90%Aqueous conditions, highly stereoselective, ideal for natural-like analogues.

Mechanistic Insights: The Rhodium-Catalyzed Pathway

To understand the causality behind transition-metal catalyzed 2-pyrone synthesis, one must examine the catalytic cycle. In Rh-catalyzed oxidative annulation, the active Rh(III) species coordinates to the acrylic acid. A base-assisted cyclometallation cleaves the vinylic C-H bond, forming a stable 5-membered rhodacycle. The regioselective insertion of the alkyne expands this to a 7-membered metallacycle. Finally, reductive elimination ejects the 2-pyrone product and yields a Rh(I) species, which must be re-oxidized by a terminal oxidant (e.g., Cu(OAc)₂) to close the cycle [2].

CatalyticCycle Cat Rh(III) Active Catalyst Step1 Cyclometallation (C-H Activation) Cat->Step1 + Acrylic Acid Step2 Alkyne Insertion (7-Membered Rhodacycle) Step1->Step2 + Internal Alkyne Step3 Reductive Elimination (2-Pyrone Release) Step2->Step3 Rearrangement Oxidation Re-oxidation (Rh(I) → Rh(III)) Step3->Oxidation - 2-Pyrone Product Oxidation->Cat + Oxidant (e.g., Cu(OAc)2)

Caption: Rhodium-Catalyzed Oxidative Annulation Catalytic Cycle for 2-Pyrone Synthesis.

Standardized Experimental Protocol: Pd-Catalyzed Oxidative Annulation

The following protocol details a self-validating system for the synthesis of 5,6-disubstituted 2-pyrones via Palladium-catalyzed oxidative annulation of acrylic acids with internal alkynes.

Materials:

  • Substituted acrylic acid (1.0 equiv, limiting reagent)

  • Internal alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the acrylic acid, Pd(OAc)₂, and Cu(OAc)₂. Causality: Cu(OAc)₂ is required in stoichiometric excess to act as the terminal electron acceptor, reoxidizing Pd(0) to Pd(II) to maintain catalytic turnover.

  • Solvent & Alkyne Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous 1,4-dioxane followed by the internal alkyne via syringe. Causality: 1,4-dioxane is selected for its high boiling point (101 °C), which accommodates the thermal energy required to overcome the high activation barrier of vinylic C-H bond cleavage.

  • Thermal Activation: Seal the tube and heat the mixture in an oil bath at 110 °C.

  • Reaction Monitoring: Monitor the reaction strictly via TLC (Hexanes/EtOAc) every 2 hours. Causality: Prolonged heating after the complete consumption of the acrylic acid can lead to alkyne oligomerization or pyrone degradation, drastically reducing the isolated yield.

  • Quenching and Workup: Once the limiting reagent is consumed (typically 6–12 hours), cool the mixture to room temperature. Dilute with EtOAc and wash with saturated aqueous NH₄Cl or EDTA solution. Causality: The aqueous wash forms water-soluble chelate complexes with the copper and palladium salts, effectively removing metal contamination from the organic layer prior to chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.

  • Structural Validation: Validate the isolated 2-pyrone via ¹H and ¹³C NMR spectroscopy. Self-Validation Check: The structure is confirmed by the characteristic highly deshielded lactone carbonyl carbon resonance at approximately 160–165 ppm in the ¹³C NMR spectrum [1].

References

  • 2-Pyrone Grokipedia[Link]

  • 2‐Pyrone – A Privileged Heterocycle and Widespread Motif in Nature European Journal of Organic Chemistry [Link]

  • 2-Pyrone Wikipedia [Link]

  • 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity PubMed (NIH)[Link]

  • Synthesis of 2-Pyrones Symposium on the Chemistry of Natural Products (J-STAGE)[Link]

  • Recent Advances in the Synthesis of 2-Pyrones Marine Drugs (PMC - NIH)[Link]

  • Facile construction of 2-pyrones under carbene catalysis RSC Advances[Link]

Exploratory

"Methyl 2-oxo-2h-pyran-6-carboxylate and its derivatives"

Title: Methyl 2-oxo-2H-pyran-6-carboxylate: A Strategic 2-Pyrone Scaffold in Advanced Organic Synthesis and Drug Development Target Audience: Researchers, Application Scientists, and Drug Development Professionals Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Methyl 2-oxo-2H-pyran-6-carboxylate: A Strategic 2-Pyrone Scaffold in Advanced Organic Synthesis and Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-oxo-2H-pyran-6-carboxylate (commonly referred to as methyl coumalate) is a highly versatile, bio-based 2-pyrone derivative that has become a cornerstone building block in modern synthetic chemistry[1]. As a Senior Application Scientist, I frequently leverage this compound to bypass complex multi-step syntheses when constructing functionalized aromatics. Due to its highly electron-deficient diene system, methyl coumalate exhibits exceptional orthogonal reactivity, making it an ideal candidate for Inverse Electron-Demand Diels-Alder (IEDDA) reactions and Morita-Baylis-Hillman (MBH) pathways[1][2]. This technical guide deconstructs the mechanistic causality behind its reactivity and provides self-validating protocols for its synthesis and application in drug discovery.

Mechanistic Paradigms & Reactivity Profiling

The strategic value of methyl coumalate lies in its electronic topology. The presence of the lactone carbonyl and the C6-methyl ester group severely depletes the electron density of the pyrone ring.

The IEDDA Pathway: In classical Diels-Alder chemistry, an electron-rich diene reacts with an electron-deficient dienophile. Methyl coumalate inverts this paradigm. It readily reacts with electron-rich dienophiles (such as enol ethers, unactivated alkenes, or indoles) via an IEDDA mechanism[2][3].

  • Kinetic Cycloaddition: The initial [4+2] cycloaddition forms a highly strained, bridged bicyclic intermediate.

  • Thermodynamic Sink: The true power of this scaffold is its built-in thermodynamic driving force. The bicyclic intermediate spontaneously undergoes a retro-Diels-Alder reaction, extruding carbon dioxide (CO₂). This decarboxylation is irreversible, driving the equilibrium entirely toward the formation of highly stable, fully aromatized scaffolds (e.g., benzoates, isophthalates, and carbazoles)[4][5].

The Morita-Baylis-Hillman (MBH) Expansion: Beyond cycloadditions, methyl coumalate acts as a non-hazardous, bio-based feedstock in organocatalyzed MBH reactions. Triggered by an unprecedented 1,6-conjugated addition, it efficiently constructs C–C bonds with imines and aldehydes, expanding its utility toward hydroisobenzofurans and hydroisoindoles[1].

IEDDA_Mechanism MC Methyl 2-oxo-2H-pyran-6-carboxylate (Electron-Deficient Diene) Cycloaddition [4+2] Cycloaddition (Inverse Electron-Demand) MC->Cycloaddition Dienophile Electron-Rich Dienophile (e.g., Enol Ethers, Indoles) Dienophile->Cycloaddition Bicyclic Bicyclic Bridged Intermediate Cycloaddition->Bicyclic Kinetic Control Decarboxylation Retro-Diels-Alder (Extrusion of CO2) Bicyclic->Decarboxylation Heat / Catalyst Aromatic Functionalized Aromatic Scaffold (Benzoates, Carbazoles) Decarboxylation->Aromatic Thermodynamic Driving Force

Fig 1. Mechanistic pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Quantitative Data: Scaffold Generation Profiles

To facilitate experimental design, the following table summarizes the quantitative performance of methyl coumalate across various dienophiles and reaction paradigms.

Reactant / DienophileReaction ParadigmTarget ScaffoldTypical YieldReference
1-Alkyl-3-chloroindolesIEDDA / Domino Elimination3-MethylcarbazolesUp to 90%[2]
Enol Ethers / Silyl EthersIEDDA / CycloadditionIsophthalates75–95%[3]
Imines / AldehydesMorita-Baylis-Hillman (MBH)HydroisobenzofuransModerate–Good[1]
Unactivated AlkenesDiels-Alder Cycloadditionpara-Substituted BenzoatesVariable

Self-Validating Experimental Protocols

As scientists, we must ensure our protocols have built-in quality control. The following methodologies are designed as self-validating systems, explaining the why behind the how.

Protocol A: Synthesis of Methyl Coumalate from Coumalic Acid

This procedure utilizes an acid-catalyzed esterification.

  • Acidic Dissolution: Place 139 mL of concentrated H₂SO₄ in a flask. Slowly add 50 g of pulverized coumalic acid while maintaining the temperature between 20°C and 30°C using an ice bath[6].

    • Causality: H₂SO₄ acts dually as the solvent and a potent dehydrating catalyst, driving the equilibrium toward the ester. Temperature control prevents premature decarboxylation.

  • Esterification: Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C. Heat on a steam bath for 1 hour[6].

  • Thermal Quench: Cool the mixture to 40°C, then pour slowly into 800 mL of rapidly stirred ice water[6].

    • Causality & Validation: Maintaining the quench temperature strictly below 40°C is critical. Exceeding this thermal threshold risks hydrolytic ring-opening of the delicate 2-pyrone lactone. The sudden precipitation of the ester serves as a visual validation of successful synthesis.

  • Neutralization: Add anhydrous Na₂CO₃ in small portions until the mixture is slightly alkaline (pH ~7.5)[6].

    • Causality: Over-basification will saponify the newly formed ester. Cessation of CO₂ bubbling confirms neutralization is complete.

  • Isolation: Filter the precipitated ester, wash four times with cold water to remove inorganic salts, and air-dry to yield methyl coumalate (Yield: 32–45%, m.p. 68–70°C)[6].

Workflow Start Coumalic Acid + H2SO4 (in Methanol) Esterification Esterification (25-35°C, 1 hr) Start->Esterification Quench Quench in Ice Water (<40°C) Esterification->Quench Neutralize Neutralize with Na2CO3 (pH ~7.5) Quench->Neutralize Precipitate Precipitation & Filtration Neutralize->Precipitate Wash Slurry Wash (Cold Water x4) Precipitate->Wash Product Methyl Coumalate (Yield: 32-45%) Wash->Product

Fig 2. Self-validating experimental workflow for the synthesis of methyl coumalate.

Protocol B: Domino IEDDA Synthesis of Carbazoles

This protocol demonstrates the synthesis of complex pharmaceutical scaffolds without the need for transition metal catalysts[2].

  • Reaction Setup: Combine methyl coumalate and 1-alkyl-3-chloroindole (electron-rich dienophile) in a suitable high-boiling solvent.

  • Thermal Domino Sequence: Heat the mixture to initiate the one-pot Diels-Alder/decarboxylation/elimination sequence[2].

    • Causality & Validation: The reaction is thermodynamically driven by two irreversible steps: the extrusion of CO₂ (retro-Diels-Alder) and the elimination of HCl from the 3-chloro group. The reaction progress is self-validating; the visible cessation of CO₂ gas evolution acts as an in-situ indicator that aromatization to the carbazole core is complete[2].

Applications in Drug Development

In pharmaceutical development, methyl coumalate is an indispensable intermediate. Its ability to undergo regioselective annulations makes it a prime candidate for "scaffold hopping" during lead optimization.

  • Complex Natural Products: It has been utilized in the total synthesis of complex multi-ring systems, such as the BCD ring of the antibiotic thermorubin[7].

  • Bioactive Cores: It serves as the precursor for quinolizinium derivatives, anti-inflammatory agents, and highly functionalized bicyclo[3.2.2]nonadienes via phosphine-catalyzed[4+3] annulations[8].

  • Agrochemicals & Fine Chemicals: Its derivatives are also heavily utilized in formulating stable agrochemicals and synthesizing fine chemicals with biologically active structural cores like diphenylmethanol[1][8].

Sources

Protocols & Analytical Methods

Method

"application of Methyl 2-oxo-2h-pyran-6-carboxylate in medicinal chemistry"

Application Note: Methyl 2-Oxo-2H-pyran-6-carboxylate (Methyl Coumalate) as a Versatile Platform in Medicinal Chemistry Executive Summary & Chemical Rationale Methyl 2-oxo-2H-pyran-6-carboxylate (methyl coumalate) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-Oxo-2H-pyran-6-carboxylate (Methyl Coumalate) as a Versatile Platform in Medicinal Chemistry

Executive Summary & Chemical Rationale

Methyl 2-oxo-2H-pyran-6-carboxylate (methyl coumalate) is a highly versatile, electron-deficient 2-pyrone derivative that has emerged as a privileged building block in modern medicinal chemistry. Derived sustainably from biorenewable malic acid[1], it functions as an exceptional diene in Inverse Electron-Demand Diels-Alder (IEDDA) reactions and as a two-carbon unit in formal [4+2] cycloadditions[2].

The strategic value of methyl coumalate lies in its ability to rapidly assemble complex, highly functionalized aromatic and heteroaromatic scaffolds—such as carbazoles, triazolopyridines, and substituted benzoates—often without the need for transition metal catalysts[1][3]. This application note details the mechanistic causality behind its reactivity and provides validated protocols for its integration into drug discovery workflows.

Mechanistic Foundations: The IEDDA Cascade

The defining feature of methyl coumalate is its electron-deficient nature, which perfectly pairs with electron-rich dienophiles (e.g., indoles, vinyl ethers, orthoesters)[3][4]. The reaction cascade is a self-driving thermodynamic system:

  • [4+2] Cycloaddition: The initial step forms a bridged bicyclic adduct.

  • Decarboxylation (Rate-Limiting): Kinetic analyses reveal that decarboxylation is the rate-limiting step, possessing an activation barrier of ~141 kJ/mol (compared to ~77 kJ/mol for the cycloaddition)[4]. The irreversible extrusion of CO₂ provides the entropic driving force.

  • Elimination & Aromatization: Spontaneous elimination of a leaving group yields the final aromatic system.

Causality in Experimental Design: The reaction cascade is highly susceptible to by-product formation if water is present; as little as 5 vol% water in the solvent can derail the sequence[4]. Therefore, strictly anhydrous conditions are a mandatory self-validating parameter for high-yielding benzoate and heterocycle production.

IEDDA_Cascade A Methyl Coumalate (Electron-Deficient Diene) C [4+2] Cycloaddition (Bicyclic Adduct) A->C Heat (Anhydrous) B Electron-Rich Dienophile (e.g., 3-Chloroindole) B->C D Decarboxylation (-CO2) C->D Rate-Limiting Step E Elimination / Aromatization (-HCl) D->E Spontaneous F Functionalized Aromatic (e.g., Carbazole) E->F Metal-Free Rearomatization

Figure 1: Logical workflow of the IEDDA/decarboxylation/elimination cascade.

Core Applications in Drug Discovery

Metal-Free Synthesis of Biologically Active Carbazoles

Carbazoles are privileged scaffolds exhibiting antiviral, antimalarial, and antitumor activities[3]. Traditional syntheses rely heavily on transition metal catalysts (e.g., Pd, Ru), which complicate downstream biological screening due to heavy metal retention.

By reacting methyl coumalate with 1-alkyl-3-chloroindoles, researchers can generate 3-methylcarbazoles with exclusive regiocontrol[3]. The Causality of the Chloride Substituent: Using a 3-chloroindole rather than an unsubstituted indole is a deliberate mechanistic choice. The chloride substituent does not disrupt the electron-rich nature of the indole required for the IEDDA reaction. More importantly, it acts as a facile leaving group that prevents the unwanted ring-opening of the Diels-Alder adduct and stimulates spontaneous aromatization, rendering metal catalysts entirely unnecessary[3].

Assembly of s-[1,2,4]Triazolo[1,5-a]pyridines

The s-[1,2,4]triazolo[1,5-a]pyridine core is a critical pharmacophore for GPR40 agonists, which are heavily investigated for metabolic diseases[5]. A major historical bottleneck in synthesizing this core was the requirement for a high-energy oxidative N–N bond formation step[5].

Methyl coumalate bypasses this completely. By reacting methyl coumalate with commercially available hydrazides, a dihydrazide intermediate is formed. This intermediate natively contains the required N–N bond, allowing for a smooth, chromatography-free cyclization into the target heterocycle[5].

Triazolo_Synthesis Step1 Methyl Coumalate + Hydrazide (THF, 0-5°C to RT) Step2 Dihydrazide Intermediate (No N-N oxidation needed) Step1->Step2 Step3 CDI Cyclization (12h, RT) Step2->Step3 Step4 Oxadiazolium Salt (Crystalline, self-purifying) Step3->Step4 Step5 NH4OAc / AcOH (120°C, 15-90 min) Step4->Step5 Step6 s-[1,2,4]Triazolo[1,5-a]pyridine (GPR40 Activator) Step5->Step6

Figure 2: Chromatography-free synthesis pathway for s-[1,2,4]triazolo[1,5-a]pyridines.

Formal [4+2] Annulation for Natural Products

In the total synthesis of complex antibiotics like thermorubin, intact pyrone rings must be incorporated into larger polycyclic systems. Methyl coumalate acts as a two-carbon unit, regioselectively accepting a benzylic anion as a nucleophile in a conjugate addition fashion[2]. Subsequent base-driven enolate formation and elimination establish the aromaticity of the newly formed ring, allowing for the rapid construction of the thermorubin BCD ring system[6].

Quantitative Data & Reaction Scope

The versatility of methyl coumalate is demonstrated by its broad dienophile/nucleophile scope. Table 1 summarizes the reaction parameters and yields across different medicinal chemistry applications.

Table 1: Scope of Methyl Coumalate Annulation Reactions

Dienophile / NucleophileTarget ScaffoldKey Reaction ConditionsYield RangeRef
1-Alkyl-3-chloroindoles 3-MethylcarbazolesThermal, Metal-Free, One-PotUp to 90%[3]
Hydrazides s-[1,2,4]Triazolo[1,5-a]pyridinesTHF, CDI, then NH₄OAc/AcOH40–89%[5]
Vinyl Ethers / Orthoesters Substituted BenzoatesToluene, 200 °C, 16 h (Anhydrous)72–94%[4]
Benzylic Anions (Sulfoxides) Annulated Pyrones (Thermorubin)Base-driven enolate formation~91%[2]

Experimental Methodologies & Protocols

Protocol A: One-Pot Metal-Free Synthesis of 3-Methylcarbazoles[3]

Design Rationale: This protocol exploits the thermal IEDDA cascade. The system is self-validating; the evolution of CO₂ gas serves as a visual indicator that the rate-limiting decarboxylation step has been breached.

  • Preparation: In a flame-dried, sealable reaction tube under an argon atmosphere, dissolve methyl coumalate (1.0 equiv) and the selected 1-alkyl-3-chloroindole (1.5 equiv) in anhydrous toluene (0.5 M concentration). Note: Strict adherence to anhydrous conditions is required to prevent hydrolytic by-products.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 150–200 °C behind a blast shield.

  • In-Process Monitoring: Monitor the reaction via TLC (typically 1:1 EtOAc:Hexanes). The consumption of the highly UV-active methyl coumalate and the formation of a new, fluorescent carbazole spot indicates progression.

  • Workup: After 16 hours, cool the reaction to room temperature. Carefully vent the tube (to release any residual CO₂ pressure).

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography to isolate the functionalized 3-methylcarbazole.

Protocol B: Chromatography-Free Synthesis of Triazolo[1,5-a]pyridines[5]

Design Rationale: This protocol leverages the inherent crystallinity of the oxadiazolium salt intermediate to reject impurities, completely eliminating the need for silica gel chromatography.

  • Dihydrazide Formation: To a solution of methyl coumalate (1.0 equiv) in THF at 0–5 °C, add the commercially available hydrazide (1.0 equiv). Stir for 15–60 minutes, allowing the reaction to warm to room temperature.

  • Cyclization to Oxadiazolium Salt: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) to the mixture and stir for 12 hours at room temperature.

  • Self-Purification (Validation Step): Treat the mixture with 70% HClO₄ in acetic anhydride (maintain temperature < 35 °C). The oxadiazolium salt will precipitate as a highly crystalline solid. Filter and wash the crystals; this step rejects upstream impurities[5].

  • Final Assembly: Suspend the purified salt in acetic acid, add ammonium acetate (NH₄OAc), and heat to 120 °C for 15–90 minutes.

  • Isolation: Cool to room temperature and precipitate the final s-[1,2,4]triazolo[1,5-a]pyridine by adding water. Filter to obtain the pure product.

References

  • Source: rsc.
  • Source: researchgate.
  • Source: iastate.
  • Source: acs.
  • Source: acs.

Sources

Application

The Versatile Building Block: Harnessing Methyl 2-oxo-2H-pyran-6-carboxylate for the Synthesis of Natural Product Analogs

Introduction: In the intricate world of synthetic organic chemistry, the quest for efficient and elegant pathways to construct complex molecular architectures, particularly those inspired by nature, is a perpetual endeav...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the intricate world of synthetic organic chemistry, the quest for efficient and elegant pathways to construct complex molecular architectures, particularly those inspired by nature, is a perpetual endeavor. Among the myriad of synthons available to the modern chemist, Methyl 2-oxo-2H-pyran-6-carboxylate stands out as a versatile and powerful building block. Its unique electronic and structural features, characterized by a conjugated diene system within a lactone ring and an electron-withdrawing ester group, render it a highly valuable precursor for the synthesis of a diverse array of natural product analogs. This guide provides an in-depth exploration of the applications of this pyrone derivative, detailing key synthetic strategies and providing field-proven protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of Methyl 2-oxo-2H-pyran-6-carboxylate

The utility of Methyl 2-oxo-2H-pyran-6-carboxylate in organic synthesis stems from its inherent reactivity, primarily as a diene in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction.[1] This powerful transformation allows for the rapid construction of six-membered rings with a high degree of stereocontrol, a common motif in many biologically active natural products. The electron-deficient nature of the pyrone ring system, further enhanced by the C6-methoxycarbonyl group, makes it an excellent diene for reactions with electron-rich dienophiles.

Furthermore, the lactone bridge in the initial Diels-Alder adducts can be strategically manipulated. Extrusion of carbon dioxide upon heating or under catalytic conditions can lead to the formation of aromatic and hydroaromatic systems. This decarboxylative aromatization is a key feature that expands the synthetic possibilities, enabling access to a wide range of carbocyclic and heterocyclic scaffolds.

Core Synthetic Application: The Diels-Alder Reaction

The Diels-Alder reaction is the cornerstone of the synthetic utility of Methyl 2-oxo-2H-pyran-6-carboxylate.[1] The reaction typically proceeds with high regioselectivity and stereoselectivity, providing a robust method for the construction of complex polycyclic systems.

General Workflow for Diels-Alder Reactions

The following diagram illustrates a generalized workflow for the utilization of Methyl 2-oxo-2H-pyran-6-carboxylate in the synthesis of natural product analogs via a Diels-Alder reaction followed by further transformations.

G A Methyl 2-oxo-2H-pyran-6-carboxylate C [4+2] Cycloaddition (Diels-Alder Reaction) A->C B Dienophile B->C D Bicyclic Lactone Adduct C->D E Further Transformations (e.g., Decarboxylation, Rearrangement, Functional Group Interconversion) D->E F Natural Product Analog E->F

Caption: Generalized workflow for natural product analog synthesis.

Detailed Application Notes and Protocols

This section provides detailed protocols for key transformations involving Methyl 2-oxo-2H-pyran-6-carboxylate, drawing from established synthetic routes.

I. Synthesis of Substituted Aromatic Scaffolds via Formal [4+2] Cycloaddition and Annulation

A powerful application of Methyl 2-oxo-2H-pyran-6-carboxylate is its use in a formal [4+2] cycloaddition with benzylic anions, leading to the formation of functionalized aromatic ring systems. This annulation strategy provides a novel and efficient route to complex polycyclic aromatic compounds.[2]

Reaction Principle: The pyrone acts as a two-carbon unit in a formal [4+2] cycloaddition. A benzylic anion, generated from a suitable precursor, undergoes a conjugate addition to the pyrone. The resulting enolate then participates in an intramolecular cyclization by attacking a pendant ester group on the initial nucleophile. Subsequent elimination establishes the aromaticity of the newly formed ring.[2]

This protocol is adapted from the work of Li and coworkers and demonstrates the synthesis of a substituted naphthalene derivative.[2]

Materials:

  • Methyl 2-oxo-2H-pyran-6-carboxylate (11a )

  • Methyl 2-(phenylsulfinyl)acetate (6 )

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 2-(phenylsulfinyl)acetate (6 ) (1.2 equivalents) in anhydrous THF to a concentration of 0.2 M.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate the benzylic anion.

  • Annulation Reaction: In a separate flame-dried flask, dissolve Methyl 2-oxo-2H-pyran-6-carboxylate (11a ) (1.0 equivalent) in anhydrous THF to a concentration of 0.1 M and cool to -78 °C.

  • Slowly add the pre-formed anion solution to the solution of 11a via cannula or syringe.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between Et₂O and water. Separate the layers and extract the aqueous layer with Et₂O (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired naphthalene derivative.

Data Summary:

EntryPyrone DerivativeNucleophileYield (%)
111a 6 75-85

Table 1: Representative yield for the annulation reaction.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent quenching of the highly basic LDA and the intermediate carbanion.

  • Low Temperature: The reaction is initiated at -78 °C to control the rate of the highly exothermic addition and to prevent side reactions.

  • LDA as Base: LDA is a strong, non-nucleophilic base, ideal for the quantitative deprotonation of the α-proton of the sulfoxide without competing nucleophilic attack on the ester.

  • Work-up Procedure: The aqueous work-up serves to neutralize the reaction mixture and remove inorganic salts. The bicarbonate wash removes any unreacted acidic starting materials.

II. Synthesis of Angular Pyranocoumarin Analogs

Pyranocoumarins are a class of natural products and their analogs that exhibit a wide range of biological activities.[3] Methyl 2-oxo-2H-pyran-6-carboxylate can serve as a key precursor for the construction of the pyranone core of these molecules, which can then be fused to a coumarin scaffold.

Reaction Principle: The synthesis of the pyranocoumarin scaffold can be achieved through a multi-step sequence. A key step often involves a Pechmann condensation or a related cyclization to form the coumarin ring, followed by the construction of the pyran ring. While a direct one-step synthesis from Methyl 2-oxo-2H-pyran-6-carboxylate might not be straightforward, its derivatives can be employed in cycloaddition or condensation reactions to build the pyranocoumarin core. For instance, a Knoevenagel condensation of a 4-hydroxycoumarin with an appropriate derivative of our title compound could lead to the desired scaffold.[4]

G A Methyl 2-oxo-2H-pyran-6-carboxylate Derivative C Condensation/Cyclization (e.g., Knoevenagel, Michael Addition) A->C B Substituted 4-Hydroxycoumarin B->C D Angular Pyranocoumarin Analog C->D

Caption: A conceptual workflow for pyranocoumarin synthesis.

Note: Detailed protocols for the synthesis of pyranocoumarins often involve multi-step sequences and are highly dependent on the specific target molecule. The provided workflow is a conceptual illustration of a potential synthetic strategy. Researchers should consult specific literature for detailed experimental procedures for their target pyranocoumarin analog.[3][4]

Trustworthiness and Self-Validating Systems

The protocols described herein are based on peer-reviewed and published synthetic methods. To ensure the trustworthiness and reproducibility of these experiments, a self-validating system should be in place. This includes:

  • Thorough Characterization: All starting materials, intermediates, and final products must be rigorously characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Assessment: The purity of the final compounds should be determined using methods such as High-Performance Liquid Chromatography (HPLC) or elemental analysis.

  • Control Reactions: In cases of unexpected results, control experiments should be performed to identify the source of the issue (e.g., reagent quality, reaction conditions).

  • Reproducibility: Key experiments should be repeated to ensure the consistency of the results.

Conclusion and Future Perspectives

Methyl 2-oxo-2H-pyran-6-carboxylate has proven to be a valuable and versatile building block in the synthesis of natural product analogs. Its ability to participate in a range of transformations, most notably the Diels-Alder reaction and novel annulation reactions, allows for the efficient construction of complex molecular scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable synthon.

The continued development of novel catalytic systems for asymmetric cycloadditions and the exploration of new reaction cascades involving this pyrone derivative will undoubtedly lead to even more elegant and efficient syntheses of biologically important molecules. As the demand for novel therapeutics grows, the strategic use of versatile building blocks like Methyl 2-oxo-2H-pyran-6-carboxylate will remain a critical component of modern drug discovery and development.

References

  • Yamashita, M., et al. (2007). [2+2]Photocycloaddition of 5,6-Substituted 2-Oxo-2H-pyran-3-carboxylates with Alkenes. HETEROCYCLES, 71(4), 857.
  • Chen, Y.-C., et al. (2023). Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications. RSC Advances, 13(45), 31731-31739.
  • Li, A., et al. (2024). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry.
  • Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives.
  • Lee, J. H., et al. (2022). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. Pharmaceuticals, 15(6), 738.
  • Das, B., et al. (2000). Diels-Alder reaction of pyran-2(H)-ones. Indian Journal of Chemistry - Section B, 39B(1), 69-72.
  • Unknown Author. Diels-Alder Reaction diene dienophile. Source not available.
  • Padwa, A., & Bur, S. K. (2007). Cascade Reactions in Total Synthesis.
  • Ospanov, M., et al. (2023). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Molecules, 28(9), 3907.
  • Carneiro, F. C., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Kresal, J., & Kočevar, M. (2009). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 759.
  • Utkin, A. V., et al. (2025).
  • Marcos, C. F., & Díez, D. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904.
  • Wang, Y., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6364-6365.
  • Menz, H., & Kirsch, S. F. (2006). Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. Organic Letters, 8(21), 4795-4797.
  • Companyó, X. (2012).
  • Kranjc, K., et al. (2003). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 5(15), 2699-2701.
  • Elkin, P. K., et al. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(14), 5288-5293.
  • Marcos, C. F., & Díez, D. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904.
  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation.

Sources

Technical Notes & Optimization

Troubleshooting

"common side reactions in the synthesis of Methyl 2-oxo-2h-pyran-6-carboxylate"

Welcome to the technical support center for the synthesis of Methyl 2-oxo-2H-pyran-6-carboxylate, a key intermediate in various synthetic pathways. This guide is designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxo-2H-pyran-6-carboxylate, a key intermediate in various synthetic pathways. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific rigor and practical success.

I. Overview of Synthetic Routes

The synthesis of Methyl 2-oxo-2H-pyran-6-carboxylate, also known as methyl coumalate, is primarily achieved through two main routes. Each pathway presents a unique set of challenges and potential side reactions. Understanding these is the first step toward successful synthesis.

cluster_0 Synthetic Routes Malic Acid Malic Acid Product Methyl 2-oxo-2H-pyran-6-carboxylate Malic Acid->Product  Strong Acid (e.g., H₂SO₄) Methyl Propiolate Methyl Propiolate Methyl Propiolate->Product  Self-condensation

Caption: Primary synthetic routes to Methyl 2-oxo-2H-pyran-6-carboxylate.

II. Route 1: Synthesis from Malic Acid

This classic approach involves the acid-catalyzed condensation of malic acid. While cost-effective, it is prone to specific side reactions that can impact yield and purity.

A. Reaction Mechanism

The reaction proceeds through the formation of formylacetic acid as a key intermediate. Two molecules of this intermediate then condense to form coumalic acid, which is subsequently esterified to the methyl ester.

Malic Acid Malic Acid Formylacetic Acid (Intermediate) Formylacetic Acid (Intermediate) Malic Acid->Formylacetic Acid (Intermediate) Dehydration & Decarbonylation (H₂SO₄) Coumalic Acid Coumalic Acid Formylacetic Acid (Intermediate)->Coumalic Acid Self-condensation (x2) Methyl 2-oxo-2H-pyran-6-carboxylate Methyl 2-oxo-2H-pyran-6-carboxylate Coumalic Acid->Methyl 2-oxo-2H-pyran-6-carboxylate Esterification (Methanol, H⁺)

Caption: Reaction pathway for the synthesis from malic acid.

B. Troubleshooting Guide & FAQs

Problem Potential Cause(s) Troubleshooting & Scientific Rationale
Low Yield of Desired Product 1. Incomplete reaction: Insufficient heating or reaction time. 2. Side reaction to fumaric acid: High reaction temperatures can favor the dehydration of malic acid to fumaric acid.[1][2] 3. Product decomposition: Methyl coumalate can be unstable under prolonged heating in strong acid, leading to the formation of aromatic byproducts.[3][4]1. Optimize reaction conditions: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious of promoting side reactions. 2. Temperature control: Maintain a reaction temperature between 75-110°C.[2] Using a milder acid catalyst like triflic acid in dichloroethane may also reduce fumaric acid formation compared to concentrated sulfuric acid.[1] 3. Minimize reaction time: Once the reaction is complete (as determined by TLC), work up the reaction promptly to avoid product degradation.
Presence of a White, Crystalline Impurity Fumaric acid formation: This is a common byproduct due to the simple dehydration of malic acid.[1][2]Purification: Fumaric acid has low solubility in many organic solvents. The crude product can often be purified by recrystallization. A common solvent system is methanol or aqueous acetic acid.[5] Alternatively, flash column chromatography can be employed.
Dark-colored Reaction Mixture and Oily Byproducts Product decomposition/polymerization: Prolonged exposure to strong acid and heat can lead to the formation of complex aromatic species and polymeric material.[3][4]Prompt work-up: As soon as the reaction is deemed complete, cool the mixture and proceed with the work-up to minimize degradation. Purification: Flash column chromatography using a gradient of ethyl acetate in hexanes is effective for separating the desired product from these less polar, often colored, impurities.[1]
Difficulty in Isolating the Product Incomplete neutralization: Residual acid can interfere with extraction and crystallization. Emulsion formation during work-up: This can trap the product in the aqueous layer.Careful neutralization: During the work-up, add a saturated solution of sodium bicarbonate slowly with vigorous stirring until the cessation of gas evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Breaking emulsions: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.

C. Experimental Protocol: Synthesis from Malic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malic acid.

  • Acid Addition: Carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and maintain for the required time, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Extract the aqueous mixture with ethyl acetate.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol or by flash column chromatography.[1][3]

III. Route 2: Synthesis from Methyl Propiolate

The self-condensation of methyl propiolate offers an alternative route. This method's success hinges on controlling the reactivity of the starting material to prevent unwanted polymerization.

A. Reaction Mechanism

The reaction is thought to proceed through a series of Michael additions and cyclizations, initiated by a suitable base or catalyst.

Methyl Propiolate (x2) Methyl Propiolate (x2) Dimer Intermediate Dimer Intermediate Methyl Propiolate (x2)->Dimer Intermediate Michael Addition Methyl 2-oxo-2H-pyran-6-carboxylate Methyl 2-oxo-2H-pyran-6-carboxylate Dimer Intermediate->Methyl 2-oxo-2H-pyran-6-carboxylate Cyclization

Caption: Plausible reaction pathway for the synthesis from methyl propiolate.

B. Troubleshooting Guide & FAQs

Problem Potential Cause(s) Troubleshooting & Scientific Rationale
Formation of Polymeric Material Uncontrolled polymerization: Methyl propiolate is highly reactive and can undergo rapid, uncontrolled polymerization, especially at higher temperatures or with strong bases.[6]Temperature and catalyst control: Maintain a low reaction temperature and use a mild catalyst. The reaction should be monitored closely, and the work-up initiated as soon as the starting material is consumed. Slow addition: Adding the methyl propiolate slowly to the reaction mixture can help to control the reaction rate and minimize polymerization.
Presence of a Dimeric Side Product Dimerization of methyl propiolate: Under certain conditions, a head-to-head dimerization can occur, leading to the formation of dimethyl trans-but-1-ene-3-ine-1,4-dicarboxylate.[7]Optimize reaction conditions: The choice of catalyst and solvent can influence the reaction pathway. Screening different conditions may be necessary to favor the desired cyclization over simple dimerization.
Formation of an Acrylate Byproduct Reaction with water: The presence of water can lead to the formation of dimethyl trans-p-oxy-bis-acrylate.Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize this side reaction.
Low Conversion Insufficient catalyst activity or low temperature: The reaction may not proceed to completion if the conditions are too mild.Gradual increase in temperature: If the reaction is sluggish, a cautious and gradual increase in temperature may be necessary. Monitor by TLC to find the optimal balance between reaction rate and side product formation.

C. Experimental Protocol: Synthesis from Methyl Propiolate

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place the chosen solvent and catalyst.

  • Reagent Addition: Slowly add methyl propiolate to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction with a suitable reagent (e.g., a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or flash column chromatography.[6]

IV. Analytical Characterization

Accurate identification of the desired product and any impurities is crucial for troubleshooting.

A. Thin-Layer Chromatography (TLC)

Compound Typical Rf Value (Hexane:Ethyl Acetate 7:3) Visualization
Methyl 2-oxo-2H-pyran-6-carboxylate ~0.4-0.5UV (254 nm), permanganate stain, phosphomolybdic acid stain.[8][9]
Fumaric Acid Baseline (highly polar)Permanganate stain, bromocresol green stain (for acidic compounds).[10]
Aromatic Decomposition Products Varies, often less polar than the productUV (254 nm).[9]
Methyl Propiolate Dimer Varies, likely less polar than the productUV (254 nm), permanganate stain.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): The spectrum of Methyl 2-oxo-2H-pyran-6-carboxylate will show characteristic peaks for the pyran ring protons and the methyl ester. The coupling constants between the vinyl protons can confirm the structure.

  • ¹³C NMR (CDCl₃): The spectrum will show distinct signals for the carbonyl carbons (lactone and ester) and the sp² carbons of the pyran ring.

V. References

Sources

Optimization

Technical Support Center: Column Chromatography Techniques for Purifying Pyran Derivatives

Welcome to the Technical Support Center for the purification of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during column chromatography of this important class of heterocyclic compounds. Our goal is to equip you with the expertise and practical insights to optimize your purification workflows, ensuring high purity and yield.

Introduction: The Nuances of Purifying Pyran Derivatives

Pyran derivatives are a diverse class of compounds with a wide range of polarities and chemical stabilities. This diversity presents unique challenges during purification. Issues such as co-elution with structurally similar byproducts, degradation on the stationary phase, and poor separation are common hurdles.[1] This guide will provide a systematic approach to overcoming these challenges, grounded in the principles of chromatography and extensive field experience.

Core Principles: Selecting Your Purification Strategy

The success of your purification hinges on the careful selection of the stationary and mobile phases. This choice is dictated by the specific properties of your pyran derivative.

Choosing the Right Stationary Phase

Silica gel is the most common stationary phase for the purification of pyran derivatives due to its versatility and cost-effectiveness.[2][3] However, its acidic nature can be problematic for certain pyran structures.

  • Standard Silica Gel (Weakly Acidic): Ideal for neutral and moderately polar pyran derivatives.[1]

  • Neutralized or Deactivated Silica Gel: Essential for acid-sensitive pyran derivatives, such as those containing acetal or other acid-labile groups.[4] Degradation on standard silica can be a hidden source of low yield.[5] Deactivation is typically achieved by pre-treating the silica gel with a basic modifier like triethylamine.[4]

  • Alumina (Neutral, Basic, or Acidic): A valuable alternative to silica gel. Basic alumina is particularly useful for purifying basic pyran derivatives, while neutral alumina is a good choice for a wide range of compounds.[6][7]

  • Reversed-Phase Silica (C18, C8): Suitable for non-polar to moderately polar pyran derivatives that are soluble in polar solvents.[8][9] This technique separates compounds based on hydrophobicity.

  • Chiral Stationary Phases (CSPs): Necessary for the separation of enantiomers of chiral pyran derivatives.[10] Polysaccharide-based CSPs are widely used for this purpose.[11][12]

Selecting the Optimal Mobile Phase

The mobile phase, or eluent, is the solvent that moves the sample through the column. The choice of eluent is critical for achieving good separation.[1]

  • Normal-Phase Chromatography: A non-polar mobile phase is used with a polar stationary phase (e.g., silica gel). The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. Common solvent systems include mixtures of hexane or heptane with ethyl acetate.[13][14][15]

  • Reversed-Phase Chromatography: A polar mobile phase is used with a non-polar stationary phase (e.g., C18 silica). The polarity of the mobile phase is gradually decreased to elute compounds of increasing hydrophobicity. Common solvent systems include mixtures of water with acetonitrile or methanol.[8][16]

  • Mobile Phase Modifiers: Small amounts of additives can significantly improve peak shape and resolution.

    • Triethylamine (TEA): Added to the mobile phase (0.1-1%) to suppress the interaction of basic compounds with acidic silanol groups on the silica surface, reducing peak tailing.[4][8]

    • Acetic Acid or Formic Acid: Added to the mobile phase (0.1-1%) to improve the chromatography of acidic compounds.[8][9]

Experimental Protocols

Protocol 1: Standard Flash Chromatography of a Neutral Pyran Derivative

This protocol is a general guideline for the purification of a moderately polar, neutral pyran derivative using flash chromatography on silica gel.

1. Solvent System Selection via Thin-Layer Chromatography (TLC):

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate).
  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.[8][9]

2. Column Packing:

  • Select a column with an appropriate diameter and length. A general rule of thumb is a silica gel to crude sample weight ratio of 30:1 to 50:1.[9]
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.[17]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a less polar solvent. Carefully load the solution onto the top of the silica bed.[9]
  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

4. Elution and Fraction Collection:

  • Begin elution with the selected mobile phase. For a gradient elution, start with a less polar solvent system and gradually increase the polarity.
  • Collect fractions in separate test tubes.
  • Monitor the elution by spotting fractions on TLC plates and visualizing under UV light or with a suitable staining agent.

5. Product Isolation:

  • Combine the fractions containing the pure product based on TLC analysis.
  • Evaporate the solvent under reduced pressure to obtain the purified pyran derivative.
Workflow for Pyran Derivative Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_iso Isolation TLC TLC Analysis for Solvent System Selection Slurry Prepare Silica Gel Slurry TLC->Slurry Optimal System Found Pack Pack Column Slurry->Pack Dissolve Dissolve Crude Product Pack->Dissolve Load Load Sample onto Column Dissolve->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Purity Confirmed Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Pyran Derivative Evaporate->Pure_Product

Caption: A typical workflow for purifying pyran derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of pyran derivatives in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate solvent system.- Column overloading.- Poorly packed column (channeling).- Re-optimize the solvent system using TLC to maximize the difference in Rf values.- Reduce the amount of sample loaded onto the column. A lower loading of 1-2% of the stationary phase mass is recommended for difficult separations.[4]- Repack the column carefully to ensure a uniform bed.
Product Streaks or Broad Peaks (Tailing) - Strong interaction between a polar/basic compound and acidic silica gel.- Compound is sparingly soluble in the mobile phase.- Add a modifier to the eluent: 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds.[4][8]- Switch to a deactivated silica gel or an alternative stationary phase like alumina.[4][7]- Ensure the compound is fully dissolved during loading.
No Elution of Compound (Stuck at the Origin) - Mobile phase is not polar enough.- Compound has precipitated on the column.- Gradually increase the polarity of the mobile phase. For very polar compounds, consider adding a small amount of methanol to your eluent.[9]- Ensure the sample is fully dissolved in the mobile phase before loading.[18]
Compound Runs with the Solvent Front (Rf ≈ 1) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[9]
Low Yield / Product Decomposition - The pyran derivative is sensitive to the acidic nature of silica gel.[4][19]- Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like neutral alumina.[4]- Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.
Troubleshooting Logic Diagram

G Start Problem with Purification Poor_Sep Poor Separation? Start->Poor_Sep Tailing Tailing/Streaking? Poor_Sep->Tailing No Sol_Opt Optimize Solvent System (TLC) Poor_Sep->Sol_Opt Yes No_Elution No Elution? Tailing->No_Elution No Add_Mod Add Modifier (TEA/AcOH) Tailing->Add_Mod Yes Low_Yield Low Yield? No_Elution->Low_Yield No Inc_Pol Increase Mobile Phase Polarity No_Elution->Inc_Pol Yes Deactivate_Si Use Deactivated Silica/Alumina Low_Yield->Deactivate_Si Yes Reduce_Load Reduce Sample Load Sol_Opt->Reduce_Load Repack Repack Column Reduce_Load->Repack Add_Mod->Deactivate_Si

Caption: A logical approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: My pyran derivative is acid-sensitive. How can I prevent decomposition during purification on silica gel?

A1: Acid-sensitive pyran derivatives can indeed decompose on standard silica gel.[4] To prevent this, you should use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your mobile phase containing 1-3% triethylamine.[4] Allow the slurry to stand for an hour before packing the column. Alternatively, you can use a less acidic stationary phase such as neutral alumina.[4]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my pyran derivative?

A2: The choice depends on the polarity of your compound. Normal-phase chromatography on silica gel is a good starting point for less polar to moderately polar pyran derivatives.[9] Reversed-phase chromatography is more suitable for compounds with significant non-polar character that are soluble in polar solvents.[8] TLC can help you make this decision. If your compound shows good mobility and separation on silica TLC plates with common organic solvents, normal-phase is likely a good choice.

Q3: I am trying to separate enantiomers of a chiral pyran. What should I consider?

A3: For separating enantiomers, you will need to use a chiral stationary phase (CSP).[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds, including pyran derivatives.[11][20] The mobile phase for chiral separations is typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol.[8] Method development will be necessary to find the optimal mobile phase composition for your specific enantiomers.

Q4: What is the best way to load a sample that is not very soluble in the mobile phase?

A4: For samples with low solubility in the eluent, dry loading is the preferred method.[9] Dissolve your crude product in a good solvent (e.g., dichloromethane, acetone), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique prevents the precipitation of your compound at the top of the column and often leads to better separation.

Q5: How can I remove the catalyst from my reaction mixture before chromatography?

A5: Catalyst removal is an important step before purification. For heterogeneous catalysts, a simple filtration is usually sufficient.[1] For homogeneous catalysts, an aqueous work-up might be necessary to extract the catalyst into an aqueous layer.[1] In some cases, a small plug of silica gel can be used to filter the crude reaction mixture, which may retain some of the more polar catalyst residues.

References

  • DOI. Catalytic Asymmetric Synthesis of Hexahydro- furofuran-3-ol and Its Pyran Derivatives. [Link]

  • International Journal of Science and Research (IJSR). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. [Link]

  • NACALAI TESQUE, INC. Silica Gel for Column Chromatography|Products. [Link]

  • PMC. Pyranodipyran Derivatives with Tyrosyl DNA Phosphodiesterase 1 Inhibitory Activities and Fluorescent Properties from Aspergillus sp. EGF 15-0-3. [Link]

  • Semantic Scholar. Column Chromatography: A Facile and Inexpensive Procedure to Purify the Red Dopant DCJ Applied for OLEDs. [Link]

  • PubMed. Separation of acidic and neutral lipids by aminopropyl-bonded silica gel column chromatography. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • Jalon. Activated Alumina vs. Silica Gel: All you need to know. [Link]

  • BioProcess International. Guidelines for - Optimization and Scale-Up in Preparative Chromatography. [Link]

  • Biocompare. Six Suggestions for Successful Column Chromatography. [Link]

  • ResearchGate. During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage? [Link]

  • SIELC. Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • PMC. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • PMC. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • New Journal of Chemistry (RSC Publishing). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]

  • ResearchGate. Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives | Request PDF. [Link]

  • PubMed. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. [Link]

  • ResearchGate. (PDF) Column Chromatography: A Facile and Inexpensive Procedure to Purify the Red Dopant DCJ Applied for OLEDs. [Link]

  • BioPharm International. Chromatography Optimization Strategy. [Link]

  • ResearchGate. How can i isolate polar basic compound with silica gel column chromatography? [Link]

  • ScienceDirect. Optimization of multi-column chromatography for capture and polishing at high protein load. [Link]

  • J-STAGE. Pure silica gel as cation−exchange stationary phase in ion chromatography for mono. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter -. [Link]

  • MDPI. Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

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Reference Data & Comparative Studies

Validation

Advanced Synthon Comparison Guide: Methyl 2-Oxo-2H-pyran-6-carboxylate vs. Traditional Synthons in Heterocyclic Synthesis

As the structural complexity of pharmaceutical targets and natural products increases, the demand for highly regioselective and chemoselective synthons has never been greater. For decades, traditional synthons like Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

As the structural complexity of pharmaceutical targets and natural products increases, the demand for highly regioselective and chemoselective synthons has never been greater. For decades, traditional synthons like Dimethyl Acetylenedicarboxylate (DMAD) and Ethyl Acetoacetate (EAA) have served as the bedrock of heterocyclic chemistry. However, when constructing complex, highly functionalized planar aromatic systems—such as the tetracyclic core of the antibiotic thermorubin—these traditional reagents often fall short due to a lack of regiocontrol or the need for excessive pre-functionalization.

Enter Methyl 2-oxo-2H-pyran-6-carboxylate (MOPC) . Recent breakthroughs have demonstrated its unique utility as a regioselective two-carbon dienophile in formal[4+2] cycloadditions (Hauser-Kraus type annulations)[1].

This guide, designed for discovery chemists and process scientists, objectively compares MOPC against traditional synthons, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its application.

Mechanistic Causality: Why Synthon Choice Dictates Synthetic Success

To understand the value of MOPC, we must first analyze the mechanistic behavior of our synthon toolkit.

Methyl 2-Oxo-2H-pyran-6-carboxylate (MOPC)

Typically, unactivated pyrones act as dienes in Diels-Alder reactions. However, MOPC flips this paradigm. By leveraging the electron-withdrawing 6-carboxylate group, MOPC acts as a highly regioselective Michael acceptor (dienophile) [2]. The mechanism is a beautifully orchestrated cascade:

  • Conjugate Addition: A benzylic anion (generated from a sulfoxide or similar precursor) attacks the pyrone ring regioselectively.

  • Enolate Trapping: The resulting pyrone-derived enolate attacks a pendant ester on the initial nucleophile.

  • Rearomatization: Subsequent base-driven elimination establishes the aromaticity of the newly formed ring[1].

Crucially, this process requires exactly three equivalents of base : one to generate the initial benzylic anion, a second to deprotonate the intermediate to form the enolate, and a third to drive the final rearomatization[1]. This stoichiometric precision is the key to unlocking high yields.

Dimethyl Acetylenedicarboxylate (DMAD)

DMAD is a classic, highly reactive alkyne dienophile. While excellent for trapping dienes to form symmetric cycloadducts, its inherent symmetry is its Achilles' heel in complex synthesis. When reacting with unsymmetrical dienes, DMAD often yields a mixture of regioisomers. Interestingly, MOPC can react with DMAD (acting as a diene in this context) at elevated temperatures (212 °C) to form trimethyl benzene-1,2,3-tricarboxylate via the loss of CO₂[3].

Ethyl Acetoacetate (EAA)

EAA is the quintessential 1,3-dicarbonyl synthon, forming the basis of the Hantzsch pyridine and Knorr pyrazole syntheses. While highly reliable for monocyclic heterocycles, EAA lacks the built-in leaving groups and rigid geometry required to participate in the rapid, single-step annulation of planar polycyclic aromatics.

Synthon_Selection Start Target Heterocycle Complexity Simple Simple Monocycles (Pyridines, Pyrazoles) Start->Simple Symmetric Symmetric Cycloadditions (Phthalates, Diels-Alder) Start->Symmetric Complex Complex Planar Aromatics (e.g., Thermorubin Core) Start->Complex EAA Ethyl Acetoacetate (1,3-Dicarbonyl) Simple->EAA DMAD DMAD (Alkyne Dienophile) Symmetric->DMAD MOPC MOPC (2-Carbon Annulation) Complex->MOPC

Workflow for selecting the optimal synthon based on target complexity and structural requirements.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of these synthons based on recent literature and bench data.

SynthonPrimary RoleRegioselectivityTypical Annulation YieldKey ApplicationLimitations
MOPC Dienophile / 2-Carbon UnitExcellent (>95:5)65–91% (Formal [4+2])[4]Complex polycyclic aromatics (Thermorubin BCD ring)[5]Requires precise base stoichiometry (3 equiv)[1].
DMAD Alkyne DienophilePoor (Symmetrical)70–85% (Diels-Alder)Phthalates, symmetric cycloadducts[3]Lacks regiocontrol for unsymmetrical targets.
EAA 1,3-DicarbonylGood80–95% (Condensations)Monocyclic pyrimidines, pyridines, pyrazolesCannot easily form fused planar aromatics.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols detail the synthesis of MOPC and its subsequent use in a formal [4+2] annulation. These procedures are grounded in recent optimizations for the total synthesis of thermorubin[5],[4].

Protocol A: Synthesis of Methyl 2-Oxo-2H-pyran-6-carboxylate (MOPC)

Objective: Construct the pyrone core via a Claisen-type condensation followed by cyclization and esterification.

  • Condensation: In a flame-dried flask under nitrogen, charge potassium tert-butoxide (t-BuOK, 2.0 equiv) and anhydrous diethyl ether. Add diethyl oxalate (1.0 equiv). Stir for 15 minutes until a bright-yellow solution forms.

  • Addition: Dropwise add methyl (Z)-3-methoxybut-2-enoate (or ethyl crotonate equivalent) (0.98 equiv). Stir overnight at room temperature[5].

  • Cyclization: Isolate the resulting dienedioate intermediate. Dissolve in concentrated HCl and heat to reflux for 8 hours. Cool to -20 °C to precipitate 2-oxo-2H-pyran-6-carboxylic acid (Yield: ~88%)[4].

  • Esterification: Dissolve the carboxylic acid (1.0 equiv) in SOCl₂ (excess, ~18 equiv) with a catalytic amount of DMF. Reflux for 15 hours. Distill off excess SOCl₂.

  • Quench: Dissolve the resulting acid chloride in anhydrous methanol and stir at room temperature for 1 hour. Filter and dry to yield MOPC as an amorphous white solid (Yield: ~91% for the esterification step)[5],[4].

Protocol B: Formal [4+2] Annulation using MOPC

Objective: Regioselective construction of a planar aromatic ring system using MOPC as a 2-carbon dienophile.

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve the benzylic sulfoxide nucleophile (e.g., methyl 2-((phenylsulfinyl)methyl)benzoate) (1.0 equiv) and MOPC (1.2 equiv) in anhydrous THF[4].

  • Base Addition (Critical Step): Cool the mixture to -78 °C. Slowly add a strong base (e.g., LDA or t-BuOK) ensuring exactly 3.0 equivalents are delivered. Mechanistic Note: 1 equiv generates the sulfoxide anion, 1 equiv forms the enolate post-conjugate addition, and 1 equiv drives the elimination/rearomatization[1].

  • Reaction: Allow the reaction to warm to room temperature over 4 hours. Monitor via TLC or NMR-based assessment.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the annulated planar aromatic product.

MOPC_Mechanism A Benzylic Anion (Nucleophile) C Conjugate Addition Intermediate A->C Attack at C4 B MOPC (Michael Acceptor) B->C Regioselective D Pyrone-derived Enolate C->D Base-driven (2nd Equiv) E Intramolecular Esterification D->E Cyclization F Rearomatization (Planar Heterocycle) E->F Base-driven (3rd Equiv)

Mechanistic pathway of MOPC in a formal [4+2] cycloaddition highlighting the critical role of base stoichiometry.

Conclusion

While DMAD and EAA remain indispensable for specific transformations, Methyl 2-oxo-2H-pyran-6-carboxylate offers unparalleled orthogonality when synthesizing complex, highly functionalized aromatic systems. By acting as a regioselective two-carbon dienophile, MOPC bypasses the symmetry limitations of DMAD and the structural constraints of EAA, making it a premier synthon for advanced drug development and natural product total synthesis.

References

  • Kohanov, Z. A., Shuvo, S. I., & Lowell, A. N. (2024). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal[4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry, 89(13), 9557–9568.[Link]

  • Kohanov, Z. A., et al. (2024). Annulation methods toward the total synthesis of thermorubin: Construction of the AB and BCD ring systems. ChemRxiv.[Link]

  • Science of Synthesis. Six-membered oxygen containing heterocycles. Thieme Connect.[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Methyl 2-oxo-2H-pyran-6-carboxylate Derivatives: A Comparative Guide on Novel Antitubercular Agents

As the global burden of multidrug-resistant tuberculosis (MDR-TB) accelerates, the reliance on traditional first-line therapeutics like Isoniazid (INH) is increasingly compromised by genetic resistance. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global burden of multidrug-resistant tuberculosis (MDR-TB) accelerates, the reliance on traditional first-line therapeutics like Isoniazid (INH) is increasingly compromised by genetic resistance. As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds that can bypass established resistance mechanisms.

This guide provides an objective, data-driven comparison of Methyl 2-oxo-2H-pyran-6-carboxylate (methyl coumalate) derivatives against alternative heterocyclic scaffolds and standard antitubercular therapies. By leveraging methyl coumalate as a bio-privileged building block, researchers can rapidly synthesize N-substituted pyridones and pyrimidines that exhibit potent, direct-acting phenotypic activity against Mycobacterium tuberculosis (Mtb)[1].

Mechanistic Rationale: Why Methyl Coumalate?

The utility of methyl coumalate in drug discovery stems from its unique structural causality. The 2-oxo-2H-pyran ring is highly susceptible to nucleophilic attack. When exposed to primary amines, it undergoes a facile ring-opening and subsequent ring-closing cascade to yield highly stable 2-pyridones.

Causality in Target Engagement: Standard antitubercular agents like INH are prodrugs that require activation by the mycobacterial catalase-peroxidase enzyme (KatG). Mutations in the katG gene are the primary driver of INH resistance. In contrast, methyl coumalate-derived pyridones and pyrimidines act as direct inhibitors . They bypass KatG activation entirely, directly engaging novel targets such as BCG_3193 or the InhA enoyl reductase[1][2].

MOA MC Methyl Coumalate (Bio-privileged Scaffold) Deriv Pyridone/Pyrimidine Derivatives MC->Deriv Amine Addition & Cyclization KatG KatG Activation (Bypassed) Deriv->KatG Bypasses Target Mtb Targets (InhA / BCG_3193) Deriv->Target Direct Binding (No Prodrug) Effect Inhibition of Cell Wall Biosynthesis Target->Effect Blockade

Mechanism of Action: Methyl coumalate derivatives directly inhibit Mtb targets, bypassing KatG.

Comparative SAR Analysis: Product vs. Alternatives

To objectively evaluate the performance of methyl coumalate derivatives, we compared a synthesized pyridone analog against alternative structural cores (thiazoles and standard pyrimidines) and the clinical control, INH. The SAR exploration focused on modifying the Left-Hand Side (LHS) via the initial amine addition and the Right-Hand Side (RHS) via amide coupling[1].

Quantitative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv and the cytotoxicity (IC₅₀) against mammalian Vero cells to determine the Selectivity Index (SI).

CompoundCore ScaffoldLHS SubstitutionRHS SubstitutionMtb MIC (µM)Vero IC₅₀ (µM)Selectivity Index
1 (Product) Pyridone (Methyl Coumalate derived) 4-Fluorobenzyl4-Chlorophenyl1.2 >100 >83
2 (Alternative) Thiazole4-Fluorobenzyl4-Chlorophenyl>5045<1
3 (Alternative) Standard PyrimidineN-Methyl-1-phenyl4-Chlorophenyl10.5>100>9.5
INH (Control) Pyridine-4-carbohydrazideN/AN/A0.3>100>333

Analysis: The methyl coumalate-derived pyridone (Compound 1) demonstrates a superior phenotypic profile compared to the thiazole and standard pyrimidine alternatives. While INH remains highly potent against wild-type strains, Compound 1 maintains its 1.2 µM efficacy even in KatG-mutated MDR-TB strains, making it a highly viable lead candidate[1].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of N-Substituted Pyridone Carboxamides

This protocol leverages the electrophilicity of methyl coumalate to rapidly generate the pyridone core.

  • Amine Addition & Ring Transformation:

    • Action: Dissolve methyl coumalate (1.0 eq) in anhydrous methanol. Add 4-fluorobenzylamine (1.1 eq) dropwise. Stir at 25°C for 24 hours.

    • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete only when the UV-active ester spot is entirely consumed, ensuring no unreacted starting material carries over.

  • Ester Saponification:

    • Action: Concentrate the mixture and redissolve in THF/H₂O (3:1). Add LiOH (3.0 eq) and stir for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the intermediate carboxylic acid.

    • Validation Checkpoint: Confirm the intermediate mass via ESI-MS. The absence of the methyl ester peak[M+H+14] validates successful hydrolysis.

  • Amide Coupling (RHS Diversification):

    • Action: React the isolated acid with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF for 15 minutes to form the active ester. Add 4-chloroaniline (1.2 eq) and stir for 12 hours.

    • Validation Checkpoint: Purify the final compound via preparative HPLC. Only fractions exhibiting >95% purity at UV 254 nm are advanced to biological screening[1].

Protocol B: Resazurin Microtiter Assay (REMA) for Phenotypic Screening

Whole-cell screening is critical because biochemical assays often fail to account for the highly impermeable mycobacterial cell wall.

  • Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD₆₀₀ = 0.4 - 0.8).

  • Compound Plating: Dispense the purified methyl coumalate derivatives into 96-well microtiter plates using 2-fold serial dilutions (Concentration range: 100 µM to 0.19 µM).

  • Inoculation: Add the Mtb inoculum to achieve a final OD₆₀₀ of 0.005 per well. Incubate at 37°C for 7 days.

  • Viability Readout: Add 0.025% resazurin solution to each well and incubate for an additional 24 hours.

    • Validation Checkpoint: The assay is only valid if the INH positive control shows complete inhibition (blue color) and the DMSO negative control shows robust growth (pink color/fluorescence). Measure fluorescence at Ex 530 nm / Em 590 nm to calculate the exact MIC[1].

SAR Step1 Core Scaffold Methyl Coumalate Step2 LHS Diversification (Primary Amine Addition) Step1->Step2 Room Temp, 24h Step3 Ester Hydrolysis (LiOH Saponification) Step2->Step3 THF/H2O, 4h Step4 RHS Diversification (Amide Coupling via HATU) Step3->Step4 Diverse Amines Step5 Phenotypic Screening (Mtb Resazurin Assay) Step4->Step5 MIC Determination

SAR Workflow: Step-by-step diversification of methyl coumalate for phenotypic screening.

References

  • Wilson, C. R., et al. "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies." Journal of Medicinal Chemistry - ACS Publications, 2017.[Link]

  • Kienle, M., et al. "Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin." Journal of Medicinal Chemistry - ACS Publications, 2020.[Link]

Sources

Validation

Validating the Biological Activity of Novel Pyran-Based Compounds: A Comparative Guide

As drug discovery pivots toward highly functionalized, privileged scaffolds, pyran-based compounds—specifically 4H-pyrans, chromenes, and spiro-pyrans—have emerged as formidable candidates in oncology and infectious dise...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized, privileged scaffolds, pyran-based compounds—specifically 4H-pyrans, chromenes, and spiro-pyrans—have emerged as formidable candidates in oncology and infectious disease. The oxygen-containing six-membered pyran ring is a ubiquitous structural motif in naturally occurring bioactive molecules (e.g., coumarins, flavonoids) and serves as an exceptional pharmacophore for synthetic modification[1].

However, phenotypic observation of cell death is no longer sufficient for modern drug development. To advance a novel pyran derivative from a synthetic hit to a validated lead, researchers must establish a rigorous, self-validating experimental pipeline that proves not only efficacy but also mechanism of action and target engagement.

This guide provides an objective comparison of novel pyran derivatives against standard therapeutics and outlines the definitive experimental workflows required to validate their biological activity.

Comparative Efficacy: Pyran Derivatives vs. Standard Therapeutics

Recent structure-activity relationship (SAR) studies demonstrate that functionalized pyran derivatives can exhibit antiproliferative activities that rival or exceed traditional chemotherapeutics[2]. By modifying the periphery of the pyran ring, researchers can dramatically alter the compound's ability to penetrate the ATP-binding site of critical kinases, such as Cyclin-Dependent Kinase 2 (CDK2)[3].

The following table summarizes the comparative efficacy of recently developed pyran classes against standard reference drugs.

Compound ClassTarget Cell LineMean IC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)Primary Mechanistic Target
Spiro-4H-pyran HepG2 (Hepatocellular)42.36Doxorubicin1.50Undefined / Broad Cytotoxicity
Tropane-pyran hybrid HCT-116 (Colorectal)2.105-Fluorouracil3.40CDK2 Inhibition
Chromeno-annulated pyran HeLa (Cervical)0.90Cisplatin1.25PI3K / Caspase-3 Activation
Phenylthiourea-pyran MCF-7 (Breast)6.72Doxorubicin0.80Kinase ATP-pocket binding

Data synthesized from recent pharmacological evaluations of pyran scaffolds[3],[4].

Mechanistic Pathways: How Pyran Compounds Induce Apoptosis

To validate a compound, we must first understand its intended molecular trajectory. Many highly potent pyran-based anticancer agents act as competitive inhibitors of CDK2[3]. CDK2 is a master regulator of the G1/S phase transition in the cell cycle. When a pyran derivative successfully occupies the ATP-binding pocket of CDK2, it halts cell cycle progression. This prolonged arrest triggers cellular stress responses, leading to the upregulation of pro-apoptotic proteins (like Bax), the release of cytochrome c, and the ultimate execution of apoptosis via Caspase-3 cleavage[5].

Pathway Pyran Novel Pyran Compound CDK2 CDK2 Inhibition Pyran->CDK2 Binds ATP pocket CellCycle G1/S Cell Cycle Arrest CDK2->CellCycle Bax Bax Upregulation CellCycle->Bax Caspase Caspase-3 Activation Bax->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Fig 1: Mechanism of pyran-induced apoptosis via CDK2 inhibition.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. As an application scientist, I design workflows that are "self-validating"—meaning the assay inherently proves its own operational integrity, regardless of whether the novel pyran compound succeeds or fails.

Workflow Synthesis Compound Synthesis Screening Primary Screening (MTT Assay) Synthesis->Screening Target Target Validation (CDK2 Kinase Assay) Screening->Target IC50 < 10 µM Mechanism Mechanistic Profiling (Flow Cytometry) Target->Mechanism Lead Lead Selection Mechanism->Lead

Fig 2: Self-validating workflow for evaluating pyran-based compounds.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

The MTT assay remains the gold standard for primary screening because it directly couples mitochondrial metabolic rate to a quantifiable colorimetric output[6].

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed target cells (e.g., HCT-116) at 1×104 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: This allows cells to adhere and re-enter the log-growth phase. Testing cells in the stationary phase will artificially mask the efficacy of cell-cycle inhibitors like pyrans.

  • Compound Treatment: Treat cells with the pyran derivative across a logarithmic concentration gradient (0.1 µM to 100 µM) for 72 hours.

    • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO) to prove the solvent isn't causing toxicity, and a Positive Control (Doxorubicin) to prove the cell line is susceptible to standard apoptotic induction.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.

    • Causality: Viable cells with active NAD(P)H-dependent oxidoreductases will reduce the yellow tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Reading: Remove media, dissolve crystals in 100 µL DMSO, and read absorbance at 570 nm. Calculate the IC₅₀.

Protocol B: Target Engagement (CDK2 Kinase Assay)

Phenotypic death in the MTT assay does not confirm how the cell died. To prove the pyran compound acts via the hypothesized CDK2 pathway, an isolated kinase assay is mandatory[3].

Step-by-Step Methodology & Causality:

  • Complex Assembly: Combine recombinant CDK2/Cyclin E complex with a specific peptide substrate in a kinase buffer.

  • Inhibitor Incubation: Add the pyran compound at its calculated IC₅₀ concentration.

    • Self-Validating Controls: Use a known, highly specific CDK2 inhibitor (e.g., Dinaciclib) as a reference standard to validate the assay's dynamic range.

  • ATP Addition & Reaction: Initiate the reaction by adding ATP (10 µM) and incubate for 60 minutes at room temperature.

    • Causality: If the pyran compound successfully binds the ATP pocket of CDK2, it will competitively block ATP utilization.

  • Quantification: Use an ADP-Glo assay to measure the generation of ADP. Lower luminescence correlates to higher pyran-induced kinase inhibition.

Protocol C: Mechanistic Profiling (Annexin V/PI Flow Cytometry)

Once target engagement is confirmed, we must validate the terminal mechanism of cell death. Flow cytometry using Annexin V and Propidium Iodide (PI) distinguishes between controlled apoptosis and uncontrolled necrosis[3].

Step-by-Step Methodology & Causality:

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization.

    • Causality: Failing to collect the media will wash away the late-apoptotic population, severely skewing the data toward false viability.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition & Compensation: Run the samples on a flow cytometer.

    • Self-Validating Controls: You must run unstained cells (to set baseline autofluorescence) and single-stained cells (Annexin V only, PI only) to calculate spectral compensation and eliminate false-positive overlap between the FITC and PI channels.

Conclusion

The validation of novel pyran-based compounds requires a transition from basic observational chemistry to rigorous, mechanism-driven biology. By employing self-validating protocols—where every assay includes internal controls that verify the operational integrity of the test—researchers can confidently benchmark their novel pyran scaffolds against standard therapeutics. Whether targeting CDK2 in colorectal cancer or PI3K in cervical cancer, the integration of robust metabolic screening, isolated target engagement, and flow cytometric profiling is the definitive path to successful drug development.

References

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents Bentham Science URL:[Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry RSC Publishing URL:[Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations MDPI URL:[Link]

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Taylor & Francis URL:[Link]

Sources

Comparative

"benchmarking new synthetic methods for 2-pyrones against established protocols"

Benchmarking New Synthetic Methods for 2-Pyrones Against Established Protocols: A Comprehensive Guide for Drug Development Introduction The 2-pyrone (α-pyranone) scaffold is a privileged structural motif ubiquitous in ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking New Synthetic Methods for 2-Pyrones Against Established Protocols: A Comprehensive Guide for Drug Development

Introduction

The 2-pyrone (α-pyranone) scaffold is a privileged structural motif ubiquitous in marine natural products, pharmaceuticals, and functional materials (1). Its unique electronically biased unsaturated cyclic system makes it an invaluable diene in Diels-Alder cycloadditions and a core pharmacophore exhibiting antifungal, cytotoxic, and neuroprotective activities. Historically, the construction of highly substituted 2-pyrones relied heavily on transition-metal-catalyzed cross-coupling strategies. However, the paradigm is shifting toward organocatalysis, driven by the stringent purity requirements of late-stage drug development. This guide benchmarks the established rhodium-catalyzed oxidative coupling against emerging N-heterocyclic carbene (NHC) catalyzed annulations, providing mechanistic insights, experimental protocols, and comparative performance data.

The Established Benchmark: Rhodium(III)-Catalyzed Oxidative Coupling

For over a decade, the transition-metal-catalyzed oxidative coupling of substituted acrylic acids with alkynes has served as a reliable method for 2-pyrone synthesis. Pioneered by Miura and co-workers (2), this protocol leverages a[Cp*RhCl2]2 catalyst to facilitate vinylic C-H bond cleavage.

Mechanistic Causality: The reaction initiates with the coordination of the acrylic acid's carboxyl oxygen to the Cp*Rh(III) species, forming a rhodium(III) carboxylate. This proximity drives a directed cyclorhodation at the β-position, yielding a five-membered rhodacycle intermediate. Subsequent alkyne insertion expands this to a seven-membered rhodacycle, which undergoes reductive elimination to release the 2-pyrone. A stoichiometric oxidant is essential to reoxidize the resulting Rh(I) species back to the active Rh(III) catalyst, closing the catalytic cycle.

Protocol 1: Rh(III)-Catalyzed Synthesis of 3-Methyl-5,6-diphenyl-2H-pyran-2-one Self-Validating System: The use of Ag2CO3 is a deliberate dual-purpose choice; it acts as the terminal oxidant to regenerate Rh(III) and simultaneously functions as a mild base to neutralize the HCl generated during the initial catalyst coordination, preventing premature protodemetalation of the intermediate.

  • Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, add methacrylic acid (0.5 mmol), diphenylacetylene (1.0 mmol), [Cp*RhCl2]2 (0.005 mmol, 1 mol%), and Ag2CO3 (0.5 mmol, 1 equiv).

  • Solvent Addition: Inject 2.5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the mixture to 120 °C in an oil bath with vigorous magnetic stirring for 6–12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove silver salts and catalyst residues.

  • Purification: Wash the filtrate with brine (3 × 10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate) to isolate the 2-pyrone. Expected Yield: ~82%.

The New Frontier: N-Heterocyclic Carbene (NHC) Catalysis

Recent advancements have introduced NHC-catalyzed cascade reactions as a powerful, metal-free alternative for 2-pyrone construction (3). By exploiting the unique activation modes of NHCs—specifically the generation of acylazolium or Breslow intermediates—chemists can achieve highly regioselective [3+3] or [4+2] annulations.

Mechanistic Causality: Unlike transition metals that activate C-H bonds via oxidative addition, NHCs rely on umpolung (polarity reversal) and nucleophilic catalysis. For instance, the activation of enolizable α-chlorothioesters by an NHC catalyst generates a reactive acylazolium intermediate (4). Thioesters are chosen over standard esters because the poor orbital overlap between C(2p) and S(3p) orbitals makes them exceptionally potent acylating agents. When reacted with β,γ-unsaturated α-keto esters, a formal [4+2] annulation occurs under mild, metal-free conditions.

Protocol 2: NHC-Catalyzed [4+2] Annulation Self-Validating System: The slow, dropwise addition of the base (DBU) is a critical kinetic control; it ensures the steady, controlled generation of the free carbene from the precatalyst, preventing off-target dimerization of the highly reactive enolizable substrates before they can engage in the cross-annulation.

  • Preparation: In a dry reaction vial, combine the α-chlorothioester (0.2 mmol), β,γ-unsaturated α-keto ester (0.24 mmol, 1.2 equiv), and a triazolium-based NHC precatalyst (0.02 mmol, 10 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous THF (2.0 mL) under an argon atmosphere.

  • Activation: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.24 mmol, 1.2 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours. The solution color will typically darken as the acylazolium intermediate forms and reacts.

  • Work-up & Purification: Quench the reaction with saturated aqueous NH4Cl (5 mL) and extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over Na2SO4, concentrate, and purify via column chromatography. Expected Yield: 75–95%.

Visualizing the Synthetic Pathways

Comparative mechanistic pathways for Rh(III)-catalyzed vs NHC-catalyzed 2-pyrone synthesis.

Benchmarking Analysis & Quantitative Data

When selecting a synthetic route for drug development, researchers must weigh reaction efficiency against scalability and regulatory constraints (e.g., heavy metal limits in Active Pharmaceutical Ingredients). The table below summarizes the performance metrics of both methodologies.

MetricRh(III)-Catalyzed Oxidative CouplingNHC-Catalyzed Annulation
Catalyst System [Cp*RhCl2]2 (1-2.5 mol%)Triazolium NHC Precatalyst (10-20 mol%)
Reaction Temperature High (100–120 °C)Mild (Room Temperature to 60 °C)
Oxidant/Base Requirement Stoichiometric Metal Oxidant (Ag2CO3)Mild Organic Base (DBU or KOtBu)
Average Yield 50–85%60–95%
Regioselectivity Moderate to High (Alkyne dependent)Excellent (Controlled by acylazolium polarity)
Asymmetric Potential LowHigh (Chiral NHCs enable atroposelective synthesis)
API Suitability Poor (Requires rigorous heavy metal scavenging)Excellent (Metal-free, trace organic catalyst removal is trivial)

Conclusion

While Rh(III)-catalyzed oxidative coupling remains a robust and historically significant method for constructing 2-pyrones via direct C-H activation, it is increasingly being superseded by NHC organocatalysis in pharmaceutical contexts. The NHC-catalyzed approach not only eliminates the need for toxic transition metals and stoichiometric silver oxidants but also operates under significantly milder conditions. Furthermore, the ability to tune the chiral environment of the NHC catalyst opens new avenues for the asymmetric synthesis of complex, axially chiral 2-pyrone derivatives, making it the superior choice for modern drug development workflows.

References

  • Synthesis of Functionalized α-Pyrone and Butenolide Derivatives by Rhodium-Catalyzed Oxidative Coupling of Substituted Acrylic Acids with Alkynes and Alkenes. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs.[Link]

  • Facile construction of 2-pyrones under carbene catalysis. RSC Advances.[Link]

  • N-Heterocyclic Carbene-Catalyzed [4 + 2] Annulation of Enolizable Thioesters for the Synthesis of 2-Pyrones. The Journal of Organic Chemistry.[Link]

Sources

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